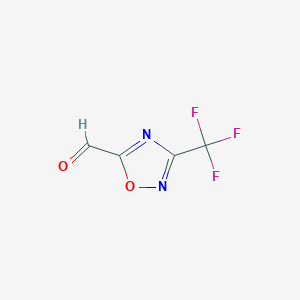
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoromethyl ketone, followed by oxidation to form the desired oxadiazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-methanol
- 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-thiol
Uniqueness
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1196152-87-0 |
|---|---|
Molecular Formula |
C4HF3N2O2 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h1H |
InChI Key |
RJBNATIWUPQHKP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NC(=NO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


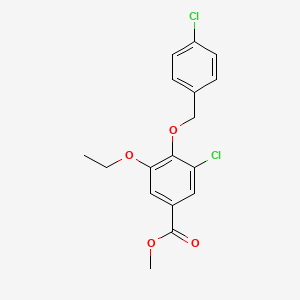
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13021443.png)
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)

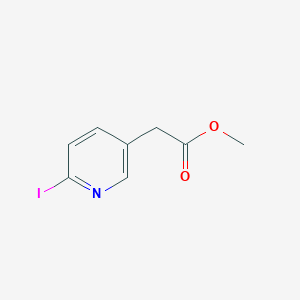
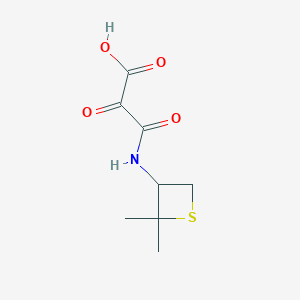
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate](/img/structure/B13021474.png)
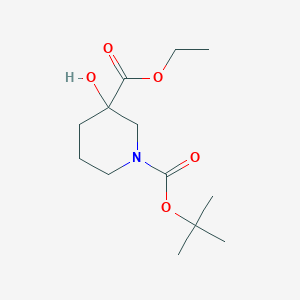
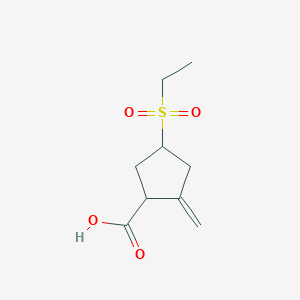
![N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B13021488.png)
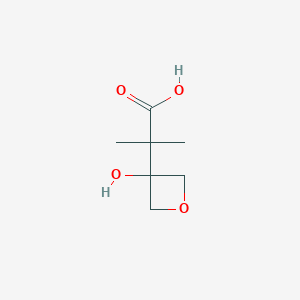
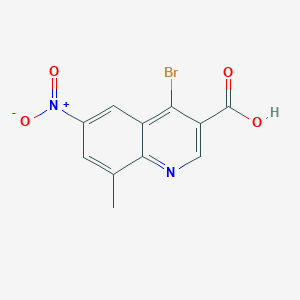
![tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13021504.png)
![N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13021508.png)
